molecular formula C15H15N3O B6458067 1-{2-[2-(cyclopropylamino)pyrimidin-5-yl]phenyl}ethan-1-one CAS No. 2549003-00-9

1-{2-[2-(cyclopropylamino)pyrimidin-5-yl]phenyl}ethan-1-one

Cat. No. B6458067
M. Wt: 253.30 g/mol
InChI Key: UWOUYXZPTALBFD-UHFFFAOYSA-N
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Description

The compound “1-{2-[2-(cyclopropylamino)pyrimidin-5-yl]phenyl}ethan-1-one” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a cyclopropyl group, which is a three-membered carbon ring . The compound also has an amine group (NH2) attached to the pyrimidine ring and a phenyl group (a six-membered carbon ring, indicative of a benzene derivative) attached to the ethanone (a carbonyl group with a methyl group attached) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the cyclopropyl group, and the phenyl group . The exact structure would depend on the specific locations of these groups within the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the amine group could make the compound reactive towards acids, while the presence of the carbonyl group could make it reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amine and carbonyl groups could make the compound soluble in polar solvents .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its reactivity, studying its physical and chemical properties, and exploring its potential uses in various fields .

properties

IUPAC Name

1-[2-[2-(cyclopropylamino)pyrimidin-5-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-10(19)13-4-2-3-5-14(13)11-8-16-15(17-9-11)18-12-6-7-12/h2-5,8-9,12H,6-7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOUYXZPTALBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CN=C(N=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[2-(Cyclopropylamino)pyrimidin-5-yl]phenyl}ethan-1-one

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